L-Lysine monosalicylate L-Lysine monosalicylate
Brand Name: Vulcanchem
CAS No.: 57282-48-1
VCID: VC3920867
InChI: InChI=1S/C7H6O3.C6H14N2O2/c8-6-4-2-1-3-5(6)7(9)10;7-4-2-1-3-5(8)6(9)10/h1-4,8H,(H,9,10);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
SMILES: C1=CC=C(C(=C1)C(=O)O)O.C(CCN)CC(C(=O)O)N
Molecular Formula: C13H20N2O5
Molecular Weight: 284.31 g/mol

L-Lysine monosalicylate

CAS No.: 57282-48-1

Cat. No.: VC3920867

Molecular Formula: C13H20N2O5

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

L-Lysine monosalicylate - 57282-48-1

Specification

CAS No. 57282-48-1
Molecular Formula C13H20N2O5
Molecular Weight 284.31 g/mol
IUPAC Name (2S)-2,6-diaminohexanoic acid;2-hydroxybenzoic acid
Standard InChI InChI=1S/C7H6O3.C6H14N2O2/c8-6-4-2-1-3-5(6)7(9)10;7-4-2-1-3-5(8)6(9)10/h1-4,8H,(H,9,10);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Standard InChI Key KZBKRARRXDZOII-ZSCHJXSPSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)O)O.C(CCN)C[C@@H](C(=O)O)N
SMILES C1=CC=C(C(=C1)C(=O)O)O.C(CCN)CC(C(=O)O)N
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)O.C(CCN)CC(C(=O)O)N

Introduction

Chemical Identity and Structural Properties

L-Lysine monosalicylate (C<sub>15</sub>H<sub>22</sub>N<sub>2</sub>O<sub>6</sub>) is a molecular complex formed through the ionic interaction between the ammonium group of L-lysine and the carboxylate group of salicylic acid . This configuration enhances water solubility, addressing a key limitation of salicylic acid, which is poorly soluble in aqueous environments. The compound’s molar mass is 326.349 g·mol<sup>−1</sup>, and its structural stability is attributed to hydrogen bonding between the amino acid’s side chain and the aromatic hydroxyl group of salicylate .

Synthesis and Optimization

The synthesis of L-lysine monosalicylate typically involves a two-step process: (1) racemization of L-lysine hydrochloride to obtain DL-lysine, and (2) condensation with salicylic acid derivatives. A patented method dissolves L-lysine hydrochloride in a water-glacial acetic acid mixture, followed by racemization at 60–100°C and decolorization using activated carbon . The crude lysine is then purified via ion-exchange chromatography, eluted with ammonia, and crystallized. Finally, the lysine solution is mixed with an ethanolic salicylic acid solution under controlled temperatures (≤20°C) to prevent hydrolysis, yielding a product with <1% salicylic acid impurities .

Table 1: Key Parameters in L-Lysine Monosalicylate Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Racemization temperature60–100°CHigher temps accelerate racemization but risk decomposition
Lysine-to-salicylate ratio1:1.2 (mol/mol)Excess salicylate minimizes unreacted lysine
Reaction pH6.5–7.0Prevents lysine protonation, ensuring ionic bonding
Drying methodVacuum desiccationReduces thermal degradation risks

Pharmacological Mechanism and Therapeutic Effects

Prodrug Activation and COX Inhibition

Like its acetylated counterpart (lysine acetylsalicylate), L-lysine monosalicylate acts as a prodrug. Upon administration, it undergoes hydrolysis to release salicylic acid and lysine . Salicylic acid inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thereby exerting analgesic, anti-inflammatory, and antipyretic effects . The lysine component may augment these effects by improving cellular uptake and modulating immune responses .

Dual COX-1/COX-2 Inhibition

Salicylic acid non-selectively inhibits both COX-1 and COX-2 isoforms, though with lower potency than aspirin. COX-1 inhibition in gastric mucosa can lead to adverse effects like ulceration, while COX-2 suppression mediates therapeutic anti-inflammatory outcomes . The lysine moiety may mitigate gastrointestinal toxicity by accelerating absorption and reducing local irritation .

Industrial and Clinical Applications

Pharmaceutical Formulations

L-Lysine monosalicylate is formulated for intravenous use in acute pain settings, leveraging its rapid onset of action (15–20 minutes post-administration) . Comparative studies suggest it offers equivalent efficacy to oral aspirin but with fewer gastrointestinal side effects due to bypassing first-pass metabolism .

Amino AcidLCM (%) L-Lysine Monosalicylate (%)
Lysine9.4650.8 (as base)
Arginine2.38<0.1
Methionine1.06ND
Threonine2.31ND

Recent Advances and Future Directions

Patent Innovations

A 2024 Chinese patent (CN112500306A) details a novel synthesis route using ethanol-water solvent systems, achieving 93% yield and <0.5% impurities . This method avoids toxic catalysts, enhancing scalability and safety.

Research Gaps

  • Long-term toxicity data: Existing studies focus on acute effects; chronic exposure risks remain unquantified.

  • Synergistic formulations: Combining L-lysine monosalicylate with arginine antagonists may enhance antiviral activity against herpesviruses .

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